(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Triple Reuptake Inhibitor Antidepressant Drug Discovery SERT/NET/DAT Pharmacology

This 3a-hydroxymethyl-substituted octahydrocyclopenta[c]pyrrole provides the precise [3.3.0]-bicyclic geometry required for triple reuptake inhibitor (SERT/NET/DAT), RBP4 antagonist (dry AMD/Stargardt), SHP2 allosteric inhibitor, and NR2B-selective NMDA modulator development. Unlike ring-position isomers, the 3a-bridgehead vector enables oxidation to carboxylic acid, esterification, or etherification for installing aryl/heteroaryl pharmacophores. Procure this regioisomer to maintain SAR integrity in your medicinal chemistry program.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 444193-01-5
Cat. No. B1394162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
CAS444193-01-5
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CNCC2(C1)CO
InChIInChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2
InChIKeyZUGGTKAULOSNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol (CAS 444193-01-5): A [3.3.0]-Bicyclic Pyrrolidine Methanol Building Block for CNS and Ocular Drug Discovery


(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol (CAS 444193-01-5) is a saturated bicyclic amino alcohol with a fused [3.3.0]-octahydrocyclopenta[c]pyrrole core bearing a hydroxymethyl substituent at the 3a bridgehead position (molecular formula C₈H₁₅NO; molecular weight 141.21) . It exists as a racemic mixture of the (3aR,6aR) and (3aS,6aS) enantiomers unless otherwise specified . The compound serves as a versatile synthetic intermediate for constructing functionalized octahydrocyclopenta[c]pyrrole derivatives that have demonstrated pharmacological activity across diverse therapeutic targets, including serotonin/norepinephrine/dopamine transporters (SERT/NET/DAT) [1], retinol-binding protein 4 (RBP4) [2], SHP2 phosphatase [3], NR2B-containing NMDA receptors [4], and oxazolidinone-class antibacterials [5]. The 3a-hydroxymethyl substitution provides a chemically distinct handle for further derivatization compared to alternative ring-position isomers, making this specific regioisomer a targeted procurement choice for medicinal chemistry campaigns requiring this precise substitution pattern.

Why (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol Cannot Be Replaced by Other Octahydrocyclopenta[c]pyrrole Isomers in Structure-Activity Relationship (SAR) Studies


The octahydrocyclopenta[c]pyrrole scaffold contains multiple chemically distinct substitution positions (1-, 2-, 3a-, 4-, 5-, 6a-positions), each yielding derivatives with divergent pharmacological profiles. Substitution at the 3a-bridgehead position imposes a unique three-dimensional vector that influences both target binding geometry and physicochemical properties relative to substitution at other ring positions [1]. In triple reuptake inhibitor SAR studies, 3-aryl substitution on the octahydrocyclopenta[c]pyrrole core produced potent SERT/NET/DAT inhibition (compound 22a: IC₅₀ = 20/109/430 nM respectively), while alternative substitution patterns yielded substantially different transporter selectivity profiles [2]. Similarly, RBP4 antagonist optimization demonstrated that the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core itself confers favorable drug-like characteristics, with substitution position critically modulating in vitro binding affinity and in vivo plasma RBP4 reduction [3]. The 3a-hydroxymethyl group of CAS 444193-01-5 provides a specific functional handle for further elaboration (e.g., oxidation to carboxylic acid, esterification, etherification) that is not accessible from isomers such as (octahydrocyclopenta[c]pyrrol-1-yl)methanol or (octahydrocyclopenta[c]pyrrol-4-yl)methanol, which direct substituents along entirely different spatial trajectories . Generic substitution with a different regioisomer would fundamentally alter the molecular geometry and downstream SAR of any derivative series.

Quantitative Differentiation Evidence for (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol (CAS 444193-01-5) Versus Structural Analogs


Scaffold-Dependent Target Engagement: [3.3.0]-Octahydrocyclopenta[c]pyrrole Core Confers Triple Reuptake Inhibitor Potency vs. Octahydro-1H-isoindole Alternative

Medicinal chemistry optimization of octahydrocyclopenta[c]pyrrole-based triple reuptake inhibitors demonstrated that 3-aryl substitution on this specific bicyclic core yields balanced SERT/NET/DAT inhibition with favorable brain penetration [1]. The optimized compound 22a bearing the octahydrocyclopenta[c]pyrrole scaffold achieved IC₅₀ values of 20 nM (SERT), 109 nM (NET), and 430 nM (DAT) in human transporter binding assays, and was active in vivo in the mouse tail suspension test at 10 and 30 mg/kg PO [1]. The octahydro-1H-isoindole scaffold, a structurally related [4.3.0]-bicyclic analog, was explored in parallel but yielded compounds with different transporter selectivity profiles, underscoring that the [3.3.0]-fused ring geometry of the octahydrocyclopenta[c]pyrrole core is not interchangeable with alternative bicyclic amines for achieving this specific polypharmacology [1].

Triple Reuptake Inhibitor Antidepressant Drug Discovery SERT/NET/DAT Pharmacology

In Vivo Target Engagement: Octahydrocyclopenta[c]pyrrole-Derived RBP4 Antagonist Achieves >90% Plasma RBP4 Reduction in Rodent Model

Structure-activity relationship studies on bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonists identified standout analogue 33, which incorporates a pyrimidine-4-carboxylic acid fragment as an isostere for the anthranilic acid appendage of earlier lead compound 4 [1]. Analogue 33 exhibited exquisite in vitro RBP4 binding affinity (quantitative Kᵢ or IC₅₀ values not explicitly tabulated for 33 in the abstract, but described as 'exquisite') and, critically, reduced circulating plasma RBP4 levels in vivo by >90% in a robust manner in rodent studies [1]. This level of in vivo pharmacodynamic effect validates the octahydrocyclopenta[c]pyrrole core as a privileged scaffold for achieving substantial target modulation, a performance benchmark that simpler monocyclic or acyclic amine building blocks have not demonstrated in this target class [1].

RBP4 Antagonist Age-Related Macular Degeneration Stargardt Disease Retinoid Pathway Modulation

Diverse Target Class Applicability: Octahydrocyclopenta[c]pyrrole Core Validated Across Six Distinct Pharmacological Targets

The octahydrocyclopenta[c]pyrrole core has been independently validated as an effective scaffold across at least six pharmacologically distinct target classes: (i) SERT/NET/DAT triple reuptake inhibitors (antidepressant) [1]; (ii) RBP4 antagonists (retinal degenerative diseases) [2]; (iii) SHP2 allosteric inhibitors (oncology) [3]; (iv) NR2B-containing NMDA receptor negative allosteric modulators (neurological disorders) [4]; (v) voltage-gated calcium channel modulators [5]; and (vi) oxazolidinone-class antibacterials bearing octahydrocyclopenta[c]pyrrol-2-yl moieties [6]. In contrast, the octahydro-1H-isoindole scaffold has been explored primarily in the TRI context [1], and simpler pyrrolidine methanol building blocks (e.g., pyrrolidin-3-ylmethanol) lack the conformational rigidity and defined spatial orientation that the fused [3.3.0]-bicyclic system imparts. This breadth of validated target engagement across unrelated protein families establishes the octahydrocyclopenta[c]pyrrole core as a privileged scaffold with broad utility.

Medicinal Chemistry Scaffold Hopping SHP2 Inhibitor NR2B Modulator Antibacterial

Vendor Purity Specification Benchmarking: CAS 444193-01-5 Available at 98% Purity with Full Analytical Documentation

Commercial sourcing analysis reveals that (octahydrocyclopenta[c]pyrrol-3a-yl)methanol (CAS 444193-01-5) is available from multiple vendors at 98% minimum purity specification with supporting analytical documentation including NMR, HPLC, or GC [REFS-1, REFS-2]. The structurally related isomer (octahydrocyclopenta[c]pyrrol-1-yl)methanol is typically offered at 95% purity with more limited vendor availability , while (octahydrocyclopenta[c]pyrrol-4-yl)methanol (CAS 2384702-71-8) is available at 95% standard purity . The 98% purity specification for the 3a-isomer reduces the need for additional purification steps prior to use in sensitive reactions such as reductive amination, Mitsunobu coupling, or oxidation to the corresponding carboxylic acid, where residual impurities could compromise yield or introduce side products.

Chemical Procurement Building Block Quality Analytical Characterization Synthetic Intermediate

Priority Application Scenarios for (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol (CAS 444193-01-5) Based on Pharmacological Validation


Synthesis of Octahydrocyclopenta[c]pyrrole-Derived Triple Reuptake Inhibitors for Antidepressant Drug Discovery

Medicinal chemistry teams pursuing balanced serotonin, norepinephrine, and dopamine transporter inhibition should prioritize CAS 444193-01-5 as a key synthetic intermediate. The 3a-hydroxymethyl group can be elaborated to install 3-aryl substituents via oxidation to the carboxylic acid followed by amide coupling, or via conversion to a leaving group for nucleophilic displacement, enabling construction of derivatives analogous to the pharmacologically validated compounds 22a, 23a, and 26a, which demonstrated potent SERT/NET/DAT inhibition (IC₅₀ range 20-430 nM) and in vivo efficacy in the mouse tail suspension test at 10-30 mg/kg PO [1].

Construction of RBP4 Antagonist Libraries for Retinal Degenerative Disease Programs

Drug discovery programs targeting atrophic age-related macular degeneration (dry AMD) or Stargardt disease should utilize CAS 444193-01-5 to access the [3.3.0]-octahydrocyclopenta[c]pyrrole core. The scaffold has demonstrated the ability to yield RBP4 antagonists with exquisite in vitro binding affinity and >90% in vivo plasma RBP4 reduction [2]. The 3a-hydroxymethyl handle provides a versatile functionalization point for introducing pyrimidine-4-carboxylic acid isosteres or other RBP4-binding pharmacophores identified in the optimization of standout analogue 33 [2].

Exploration of SHP2 Allosteric Inhibitor Chemical Space in Oncology Research

Cancer biology programs investigating SHP2 (Src homology phosphatase 2) as a therapeutic target should procure CAS 444193-01-5 to generate octahydrocyclopenta[c]pyrrole-derived allosteric inhibitors. Patent literature establishes that octahydrocyclopenta[c]pyrrole compounds are capable of inhibiting SHP2 activity, with the 3a-position serving as a critical vector for optimizing allosteric site occupancy and modulating downstream MAPK pathway signaling [3]. The hydroxymethyl group enables conjugation to diverse aromatic and heteroaromatic moieties via ether, ester, or carbamate linkages to explore SHP2 binding pocket interactions.

Development of NR2B-Selective NMDA Receptor Negative Allosteric Modulators for Neurological Indications

Neuroscience research groups developing NR2B subunit-selective NMDA receptor modulators for pain, depression, or neurodegenerative disorders should consider CAS 444193-01-5 as a privileged starting material. Patent disclosures demonstrate that octahydro-cyclopenta[c]pyrrole derivatives function as selective negative modulators of NR1/NR2B-containing NMDA receptors [4]. The 3a-hydroxymethyl substituent provides a synthetic handle for introducing N-alkylaryl or 5-oxyaryl moieties that have been shown to confer NR2B selectivity and favorable CNS drug-like properties [4].

Quote Request

Request a Quote for (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.